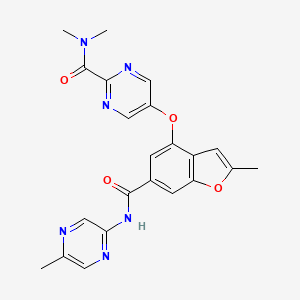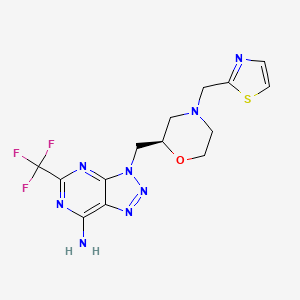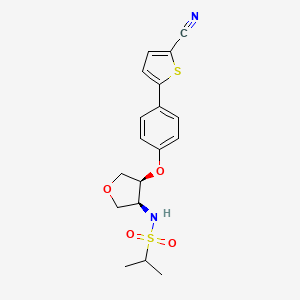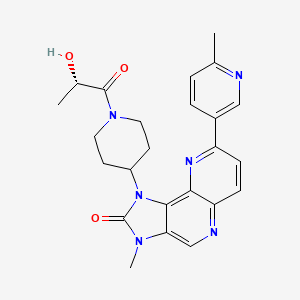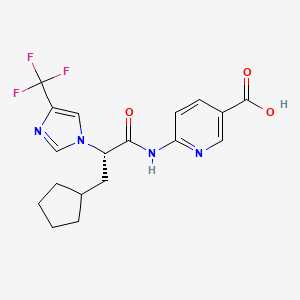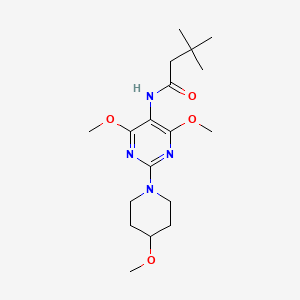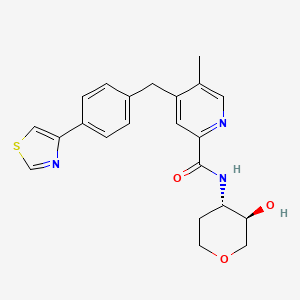
PF-06767832
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-06767832 ist eine synthetische organische Verbindung, die für ihre Rolle als positiver allosterischer Modulator des muskarinischen Acetylcholinrezeptors M1 bekannt ist. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der Neurowissenschaften .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise:
- Bildung des Pyridinkernes.
- Einführung der Thiazol- und Phenylgruppen.
- Kupplungsreaktionen zur Anbindung des Pyridin-2-carboxamid-Moleküls.
- Endreinigung, um ein Produkt mit hoher Reinheit zu erhalten .
Vorbereitungsmethoden
The synthesis of PF-06767832 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
- Formation of the pyridine core.
- Introduction of the thiazole and phenyl groups.
- Coupling reactions to attach the pyridine-2-carboxamide moiety.
- Final purification to achieve a high purity product .
Analyse Chemischer Reaktionen
PF-06767832 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Carboxamidgruppe zu einem Amin.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Phenyl- und Thiazolringen, um verschiedene Substituenten einzuführen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung zur Untersuchung der allosterischen Modulation und der Rezeptor-Ligand-Interaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptoraktivität.
Medizin: Für potenzielle therapeutische Anwendungen bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit und Schizophrenie erforscht.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe und als Referenzverbindung in der Arzneimittelforschung eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an den muskarinischen Acetylcholinrezeptor M1 bindet und die Reaktion des Rezeptors auf Acetylcholin verstärkt. Diese positive allosterische Modulation führt zu einer erhöhten Rezeptoraktivität, die verschiedene Signalwege beeinflussen kann, die an der kognitiven Funktion und dem Gedächtnis beteiligt sind .
Wissenschaftliche Forschungsanwendungen
PF-06767832 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study allosteric modulation and receptor-ligand interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor activity.
Medicine: Explored for potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery .
Wirkmechanismus
PF-06767832 exerts its effects by binding to the M1 muscarinic acetylcholine receptor, enhancing the receptor’s response to acetylcholine. This positive allosteric modulation leads to increased receptor activity, which can influence various signaling pathways involved in cognitive function and memory .
Vergleich Mit ähnlichen Verbindungen
PF-06767832 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner hohen Selektivität und Potenz als positiver allosterischer Modulator des muskarinischen Acetylcholinrezeptors M1. Zu ähnlichen Verbindungen gehören:
PF-06424439: Ein weiterer M1-Rezeptor-Modulator mit unterschiedlichen pharmakokinetischen Eigenschaften.
PF-06827443: Eine Verbindung mit ähnlicher Rezeptoraktivität, aber unterschiedlicher chemischer Struktur.
PF-03882845: Bekannt für seine Wirkung auf andere muskarinische Rezeptoren, wodurch ein breiteres Wirkungsspektrum erzielt wird .
Diese Vergleiche unterstreichen die Einzigartigkeit von this compound in Bezug auf seine Selektivität und potenziellen therapeutischen Anwendungen.
Eigenschaften
IUPAC Name |
N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZHFMLRHJXTO-RXVVDRJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
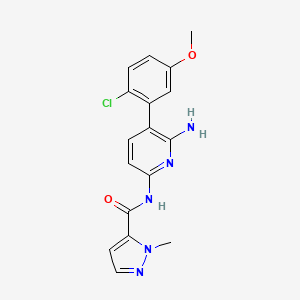
![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)
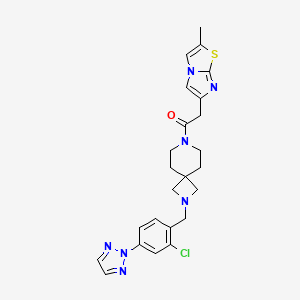
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)
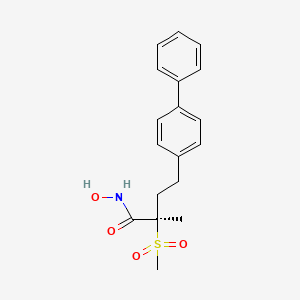

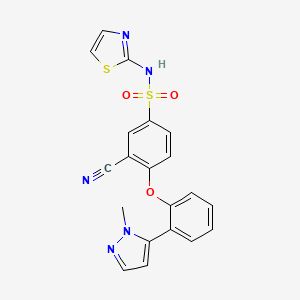
![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)
